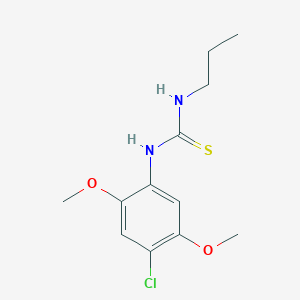
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, also known as PDPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in inflammation and cancer progression. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, which makes it difficult to design experiments that target specific pathways. Another limitation is that 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has not been extensively studied in vivo, which makes it difficult to translate its potential therapeutic applications to clinical settings.
Zukünftige Richtungen
There are several future directions for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to elucidate the exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, which will help in designing experiments that target specific pathways. In addition, future research can focus on optimizing the synthesis method of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea to improve its purity and yield. Finally, future research can focus on studying the in vivo effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea to translate its potential therapeutic applications to clinical settings.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is a promising compound that exhibits a wide range of biological activities and potential therapeutic applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. However, its exact mechanism of action is not fully understood, and further research is needed to optimize its synthesis method and study its in vivo effects. Overall, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has the potential to be a valuable compound for developing new therapies for various diseases.
Synthesemethoden
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with propyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with hydrochloric acid to yield 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
|---|---|
Molekularformel |
C12H17ClN2O2S |
Molekulargewicht |
288.79 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C12H17ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H2,14,15,18) |
InChI-Schlüssel |
LGQNPTYHUHCEDT-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Kanonische SMILES |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)


![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)


